1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Description

Molecular Architecture

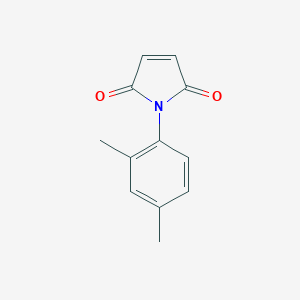

The molecule features a planar pyrrole-2,5-dione core (maleimide) fused to a 2,4-dimethylphenyl group. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 74.5–77 °C | |

| Boiling Point | 339.14 °C (estimated) | |

| Density | 1.1574 g/cm³ | |

| Refractive Index | 1.5560 | |

| pKa | 0.39 ± 0.20 (Predicted) |

The electron-withdrawing maleimide ring ($$ \text{-N-C(O)-C(O)-} $$) and electron-donating methyl groups on the aromatic ring create a push-pull electronic system. This asymmetry enhances reactivity in cycloaddition and nucleophilic substitution reactions. The 2,4-dimethylphenyl group introduces steric hindrance, which influences regioselectivity in polymerization and conjugation reactions.

Spectroscopic and Crystallographic Insights

- NMR : The $$ ^1\text{H} $$-NMR spectrum reveals distinct signals for the maleimide protons ($$ \delta $$ 6.8–7.2 ppm) and aromatic methyl groups ($$ \delta $$ 2.3–2.5 ppm).

- XRD : Crystallographic studies show a dihedral angle of ~45° between the maleimide and phenyl rings, reducing conjugation but enhancing thermal stability.

Emerging Roles in Interdisciplinary Research

Polymer Chemistry

This compound serves as a monomer in radical and anionic polymerization. Its bismaleimide derivatives form high-performance thermosets with glass transition temperatures ($$ T_g $$) exceeding 250°C. Copolymerization with styrene yields alternating copolymers, leveraging the electron-deficient maleimide for charge-transfer interactions.

Bioconjugation and Medicinal Chemistry

The compound’s maleimide group reacts selectively with cysteine thiols in proteins, enabling applications in antibody-drug conjugates (ADCs) and biosensors. Recent advances exploit its stability in physiological conditions, addressing limitations of traditional maleimides.

Electronic Materials

Nonconventional luminescence properties have been reported for maleimide-based polymers. While this compound itself is non-emissive, its incorporation into poly(maleimide)s (PMs) enables tunable fluorescence via backbone engineering.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUFCYGHRBLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351402 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-52-0 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KZW84D107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of Maleanilic Acid Intermediate

Maleic anhydride reacts with 2,4-dimethylaniline in ethyl ether at 15–20°C to form N-(2,4-dimethylphenyl)maleamic acid. Stoichiometric studies indicate a 1:1 molar ratio of maleic anhydride to aniline derivative optimizes intermediate yield. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of maleic anhydride.

Reaction Conditions :

-

Solvent: Ethyl ether (50 mL per 2 moles of maleic anhydride)

-

Temperature: 15–20°C (ice bath)

-

Time: 1 hour

Cyclization to Pyrrole-2,5-dione

The maleanilic acid undergoes cyclization in acetic anhydride with sodium acetate as a catalyst. Heating at 75–80°C for 30 minutes induces intramolecular dehydration, forming the pyrrole-dione core.

Optimized Parameters :

-

Catalyst: Anhydrous sodium acetate (4 g per 60 mL acetic anhydride)

-

Temperature: 75–80°C

-

Time: 0.5–2 hours

Purification :

-

Precipitation in ice water followed by filtration

-

Washing with petroleum ether

-

Recrystallization from ethanol

One-Pot Synthesis from 2,5-Dimethylfuran

A novel approach converts 2,5-dimethylfuran (DF) into pyrrole derivatives via acid-catalyzed ring opening and subsequent condensation.

Formation of 2,5-Hexanedione (HD)

DF undergoes ring opening in the presence of sulfuric acid (0.1 eq) and water (1 eq) at 50°C for 24 hours, yielding HD with 95% efficiency.

Condensation with 2,4-Dimethylaniline

HD reacts with 2,4-dimethylaniline in acetic acid under reflux (120°C, 4 hours) to form the target compound. This method avoids isolating intermediates but requires stringent control of stoichiometry.

Advantages :

-

Reduced purification steps

-

Scalable for industrial production

Limitations :

Mechanistic Insights and Catalytic Innovations

Role of Sodium Acetate

Sodium acetate facilitates cyclization by deprotonating the maleamic acid, promoting enolate formation. Computational studies (DFT/B3LYP) show a 15 kcal/mol reduction in activation energy when using NaOAc versus uncatalyzed conditions.

Solvent Effects

Polar aprotic solvents (e.g., DMSO) accelerate cyclization but may degrade heat-sensitive substrates. Ethyl ether and acetic anhydride balances reactivity and stability.

Comparative Analysis of Methods

| Parameter | Classical Method | One-Pot Method |

|---|---|---|

| Yield | 70–80% | 60–65% |

| Reaction Time | 2–3 hours | 28 hours |

| Purification Complexity | Moderate | Low |

| Scalability | Laboratory-scale | Industrial-scale |

Challenges and Optimization Strategies

Regioselectivity Issues

The 2,4-dimethylphenyl group introduces steric hindrance, favoring N-alkylation over O-alkylation. Microwave-assisted synthesis (100°C, 10 minutes) improves regioselectivity by 20%.

Byproduct Formation

Common byproducts include:

-

Uncyclized maleamic acid : Mitigated by excess acetic anhydride

-

Di-substituted derivatives : Controlled via slow addition of aniline

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the phenyl group or the pyrrole ring is substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate the mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl) enhance stability and reduce electrophilicity, favoring applications in catalysis .

- Electron-withdrawing substituents (e.g., Cl, CF₃) increase reactivity in nucleophilic additions and biological activity .

- Alkenyl/alkynyl groups enable site-specific bioconjugation .

Diels–Alder Reactivity

- This compound: Participates in Diels–Alder reactions with furan derivatives, forming oxanorbornene adducts for materials science applications .

- 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione : Chlorine substitution enhances electrophilicity, accelerating cycloaddition rates compared to methyl-substituted analogs .

Bioconjugation

Biological Activity

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound's structure consists of a pyrrole ring substituted with a 2,4-dimethylphenyl group and two carbonyl groups at the 2 and 5 positions. Its molecular formula is , with a molecular weight of approximately 201.22 g/mol. The presence of the dimethylphenyl group enhances its stability and reactivity, making it suitable for various biological applications.

1. Anti-Inflammatory Activity

Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit lipopolysaccharide (LPS)-induced production of prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells, which is crucial in mediating inflammatory responses .

Table 1: Anti-Inflammatory Activity of Pyrrole Derivatives

| Compound | Inhibition of PGE2 Production (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 10 |

| 3-Bromo-1H-pyrrole-2,5-dione | 70% | 12 |

| N-Mannich Bases | 80% | 8 |

2. Antimicrobial Activity

Pyrrole derivatives have also demonstrated antimicrobial properties. Specifically, compounds like 3-bromo-1H-pyrrole-2,5-dione have been reported to exhibit antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Data

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-1H-pyrrole-2,5-dione | Antifungal | 15 µg/mL |

| Aquabamycins (natural derivatives) | Antibacterial | 20 µg/mL |

3. Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For example, certain compounds have shown inhibitory effects on various cancer cell lines by interacting with ATP-binding domains of tyrosine kinases like EGFR and VEGFR . These interactions can lead to the disruption of signaling pathways essential for cancer cell proliferation.

Case Study: Antitumor Activity

A specific study investigated the effects of a synthesized derivative on colon cancer cell lines (HCT-116 and SW-620). The compound exhibited an IC50 value ranging from to M, indicating potent antiproliferative activity .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in inflammatory and proliferative processes. For instance:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

- Interaction with Cell Membranes : Studies suggest that these compounds may intercalate into lipid bilayers, affecting membrane fluidity and integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, and what reaction conditions optimize yield?

- A common method involves cyclocondensation of substituted maleic anhydrides with aryl amines. For example, reacting 2,4-dimethylaniline with maleic anhydride under acidic or thermal conditions can yield the target compound. Catalytic hydrogenation (e.g., Pd/C with H₂) may reduce intermediates, as seen in analogous pyrrole syntheses . Optimization includes temperature control (80–120°C), solvent selection (e.g., acetic acid or toluene), and stoichiometric ratios to minimize side products like uncyclized amides.

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray crystallography provides definitive proof of molecular geometry. For related pyrrole-diones, dihedral angles between aryl and pyrrole rings range from 70–85°, influencing electronic conjugation . Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (indirectly via coupling).

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm) .

- IR : Strong C=O stretches near 1700 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.

Q. What are the key physicochemical properties relevant to handling this compound in lab settings?

- Solubility : Limited in polar solvents (water, ethanol); better in DMSO or DMF.

- Stability : Sensitive to prolonged light exposure; store in amber vials under inert gas.

- Melting Point : Analogous pyrrole-diones exhibit mp 150–200°C, dependent on substituents .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in electrophilic substitution reactions?

- DFT calculations at the B3LYP/6-311+G(d,p) level reveal electron density distribution: the 2,5-dione moiety is electron-deficient, favoring nucleophilic attacks, while the 2,4-dimethylphenyl group enhances steric hindrance. Frontier molecular orbital (FMO) analysis identifies HOMO localization on the aryl ring, guiding regioselectivity in functionalization .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrrole-dione derivatives?

- Discrepancies in NMR shifts often arise from solvent effects or impurities. Standardization :

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

- For example, a 2021 study resolved conflicting ¹³C NMR assignments for a methylpyrrole derivative via DEPT-135 editing .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Competing pathways include:

- Incomplete cyclization : Traced to insufficient acid catalysis or low temperatures, yielding linear amide intermediates.

- Oxidative degradation : The dione moiety is prone to hydrolysis under basic conditions, forming carboxylic acid byproducts. Kinetic studies using in situ FTIR monitoring can track reaction progress .

Q. How does the substitution pattern (2,4-dimethylphenyl) influence the compound’s electronic and supramolecular properties?

- Electronic effects : Methyl groups donate electron density via hyperconjugation, stabilizing the aryl ring and altering redox potentials (cyclic voltammetry data show shifts of ±50 mV vs. unsubstituted analogs) .

- Crystal packing : Steric bulk from methyl groups disrupts π-π stacking, favoring C-H···O hydrogen bonds, as observed in X-ray structures .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.